PAD4 Inhibitory Potency: GSK199 vs. GSK484 vs. GSK106
GSK199 demonstrates a 4-fold lower potency compared to the related PAD4 inhibitor GSK484, while maintaining >500-fold superiority over the inactive analog GSK106. This intermediate potency is crucial for studies where complete target saturation must be avoided [1].
| Evidence Dimension | PAD4 Inhibition (IC50, no calcium) |
|---|---|
| Target Compound Data | 200 nM [1] |
| Comparator Or Baseline | GSK484: 50 nM; GSK106: >100 μM (inactive) [1] [2] |
| Quantified Difference | 4-fold less potent than GSK484; >500-fold more potent than GSK106 [1] [2] |
| Conditions | Fluorescence polarization (FP) binding assay, absence of calcium [1] |
Why This Matters
GSK199's intermediate potency provides a wider dynamic range for dose-response experiments compared to the more potent GSK484, reducing the risk of off-target effects at high concentrations while ensuring robust target engagement.
- [1] Lewis HD, Liddle J, Coote JE, et al. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation. Nat Chem Biol. 2015;11(3):189-191. View Source
- [2] Fithri HHZ, et al. Impact of GSK199 and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach. Comput Biol Chem. 2023;107:107962. View Source
